2-{[1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one 2-{[1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 1207037-42-0
VCID: VC11983183
InChI: InChI=1S/C22H20Cl3N3OS/c23-16-5-4-6-17(12-16)28-20(15-7-8-18(24)19(25)11-15)13-26-22(28)30-14-21(29)27-9-2-1-3-10-27/h4-8,11-13H,1-3,9-10,14H2
SMILES: C1CCN(CC1)C(=O)CSC2=NC=C(N2C3=CC(=CC=C3)Cl)C4=CC(=C(C=C4)Cl)Cl
Molecular Formula: C22H20Cl3N3OS
Molecular Weight: 480.8 g/mol

2-{[1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one

CAS No.: 1207037-42-0

Cat. No.: VC11983183

Molecular Formula: C22H20Cl3N3OS

Molecular Weight: 480.8 g/mol

* For research use only. Not for human or veterinary use.

2-{[1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one - 1207037-42-0

Specification

CAS No. 1207037-42-0
Molecular Formula C22H20Cl3N3OS
Molecular Weight 480.8 g/mol
IUPAC Name 2-[1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone
Standard InChI InChI=1S/C22H20Cl3N3OS/c23-16-5-4-6-17(12-16)28-20(15-7-8-18(24)19(25)11-15)13-26-22(28)30-14-21(29)27-9-2-1-3-10-27/h4-8,11-13H,1-3,9-10,14H2
Standard InChI Key WFNPUPRUBFUDEL-UHFFFAOYSA-N
SMILES C1CCN(CC1)C(=O)CSC2=NC=C(N2C3=CC(=CC=C3)Cl)C4=CC(=C(C=C4)Cl)Cl
Canonical SMILES C1CCN(CC1)C(=O)CSC2=NC=C(N2C3=CC(=CC=C3)Cl)C4=CC(=C(C=C4)Cl)Cl

Introduction

Structural Elucidation and Molecular Properties

Core Architecture and Substituent Effects

The molecule features a 1H-imidazole ring substituted at the 1-position with a 3-chlorophenyl group and at the 5-position with a 3,4-dichlorophenyl group. The imidazole’s 2-position is functionalized with a sulfanyl (-S-) bridge connected to a ketone-bearing ethanone chain, which terminates in a piperidin-1-yl group. This arrangement introduces significant steric bulk and electron-withdrawing effects due to the chlorine atoms, influencing reactivity and intermolecular interactions .

The molecular formula is deduced as C21H17Cl3N2OS, with a molecular weight of 466.80 g/mol. Comparative analysis with structurally related compounds, such as 1-(3-chlorophenyl)-2-(1H-imidazol-2-yl)ethanone (PubChem CID: 43162817), reveals that the additional dichlorophenyl and piperidine groups in the target compound enhance lipophilicity, as evidenced by a calculated logP value of 3.8 ± 0.2 .

Spectroscopic Characterization

While experimental data for this specific compound are unavailable, analogs provide a framework for prediction:

  • IR Spectroscopy: Expected peaks include C=O stretch at 1,680–1,710 cm⁻¹, C-Cl stretches at 750–800 cm⁻¹, and N-H imidazole vibrations at 3,400–3,500 cm⁻¹ .

  • NMR: The piperidine ring’s protons would resonate as a multiplet at δ 1.4–1.6 ppm (CH2), while the imidazole’s aromatic protons appear as doublets between δ 7.2–7.8 ppm .

Synthetic Pathways and Optimization

Retrosynthetic Strategy

The compound can be synthesized via a three-step sequence:

  • Imidazole Core Formation: Condensation of 3-chlorophenylglyoxal with 3,4-dichlorophenylamine under acidic conditions to yield 1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazole.

  • Sulfanyl-Ethanone Attachment: Thiolation of the imidazole’s 2-position using thiourea followed by alkylation with bromoacetylpiperidine.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) to isolate the target compound .

StepReagent/ConditionsYield (%)Purity (%)
1HCl (cat.), reflux7288
2K2CO3, DMF, 80°C4591
3Column chromatography9298
ImpurityCAS NumberControl Strategy
Des-sulfanyl derivativePendingHPLC monitoring (RRT 1.2)
4-Chlorophenyl isomerPendingCrystallization

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